

A Technical Guide to Amino-PEG16-acid: Synthesis and Characterization

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Compound of Interest

Compound Name: Amino-PEG16-acid

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This technical guide provides an in-depth overview of **Amino-PEG16-acid**, a heterobifunctional polyethylene glycol (PEG) linker crucial for advancements in bioconjugation, drug delivery, and proteomics. This document details its chemical properties, a representative synthesis protocol, and key characterization data.

Core Compound Specifications

Amino-PEG16-acid is a monodisperse PEG derivative featuring a terminal primary amine group and a terminal carboxylic acid group, separated by a 16-unit ethylene glycol chain. This structure provides a hydrophilic and flexible spacer, enabling the conjugation of diverse molecules.

Property	Value	Source(s)
Chemical Formula	C ₃₅ H ₇₁ NO ₁₈	[1] [2]
Molecular Weight	Approximately 793.93 g/mol	[2]
Appearance	White to off-white solid or wax-like material	[3]
Purity	Typically ≥95%	[1]
Solubility	Soluble in water, DMF, DMSO, and chlorinated solvents	

Synthesis of Amino-PEG16-acid: A Representative Protocol

The synthesis of **Amino-PEG16-acid** involves a multi-step process that ensures the selective functionalization of each terminus of the PEG chain. A common strategy employs protective groups to control the reactivity of the terminal functional groups. The following protocol is a representative example based on established methods for synthesizing heterobifunctional PEG linkers.

Experimental Protocol

Step 1: Monoprotection of PEG16-diol

- Materials: α,ω -Dihydroxy-poly(ethylene glycol) (PEG16-diol), tert-Butyldimethylsilyl chloride (TBDMSCl), Imidazole, Dry Dichloromethane (DCM).
- Procedure:
 - Dissolve PEG16-diol (1 equivalent) in dry DCM.
 - Add imidazole (1.2 equivalents) and stir until dissolved.
 - Slowly add TBDMSCl (1.1 equivalents) dropwise at 0 °C.
 - Allow the reaction to warm to room temperature and stir for 12-16 hours.

- Monitor the reaction by Thin Layer Chromatography (TLC).
- Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ and brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the resulting mono-TBDMS-protected PEG16-OH by column chromatography.

Step 2: Functionalization of the Free Hydroxyl Group to a Carboxylic Acid

- Materials: Mono-TBDMS-protected PEG16-OH, Succinic anhydride, Triethylamine (TEA), 4-Dimethylaminopyridine (DMAP), Dry DCM.
- Procedure:
 - Dissolve the mono-TBDMS-protected PEG16-OH (1 equivalent) in dry DCM.
 - Add TEA (1.5 equivalents) and a catalytic amount of DMAP.
 - Add succinic anhydride (1.2 equivalents) and stir the mixture at room temperature for 24 hours.
 - Monitor the reaction by TLC.
 - After completion, wash the reaction mixture with 0.1 M HCl and then with brine.
 - Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain TBDMS-O-PEG16-COOH.

Step 3: Deprotection of the TBDMS Group

- Materials: TBDMS-O-PEG16-COOH, Tetrabutylammonium fluoride (TBAF) in Tetrahydrofuran (THF).
- Procedure:
 - Dissolve TBDMS-O-PEG16-COOH (1 equivalent) in THF.

- Add a 1M solution of TBAF in THF (1.2 equivalents) and stir at room temperature for 2 hours.
- Monitor the deprotection by TLC.
- Concentrate the reaction mixture and purify the resulting HO-PEG16-COOH by column chromatography.

Step 4: Conversion of the Hydroxyl Group to an Amine Group

- Materials: HO-PEG16-COOH, Methanesulfonyl chloride (MsCl) or p-Toluenesulfonyl chloride (TsCl), TEA, Dry DCM, Sodium azide (NaN3), Dimethylformamide (DMF), Triphenylphosphine (PPh3), Water.
- Procedure (via Azide Intermediate):
 - Mesylation/Tosylation: Dissolve HO-PEG16-COOH (1 equivalent) and TEA (1.5 equivalents) in dry DCM. Cool to 0 °C and add MsCl or TsCl (1.2 equivalents) dropwise. Stir for 4-6 hours.
 - Azidation: After completion of the mesylation/tosylation, remove the solvent. Dissolve the crude product in DMF and add NaN3 (3 equivalents). Heat the reaction to 80-90 °C and stir for 12 hours.
 - Reduction (Staudinger Reaction): Cool the reaction mixture and add PPh3 (1.5 equivalents). Stir for 2 hours, then add water and continue stirring for another 8-12 hours to hydrolyze the aza-ylide intermediate.
 - Purification: Concentrate the reaction mixture and purify the final product, **Amino-PEG16-acid**, by reverse-phase HPLC or ion-exchange chromatography.

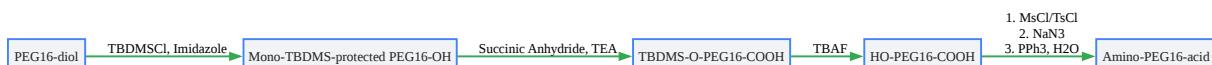
Characterization

The final product should be characterized to confirm its identity and purity.

Analysis Technique	Expected Results
¹ H NMR (CDCl ₃ , 400 MHz)	δ (ppm): ~3.64 (s, broad, -O-CH ₂ -CH ₂ -O-backbone), ~2.85 (t, -CH ₂ -NH ₂), ~2.62 (t, -CH ₂ -COOH). The integration of the backbone protons relative to the terminal group protons confirms the PEG length.
¹³ C NMR (CDCl ₃ , 100 MHz)	δ (ppm): ~70.5 (-O-CH ₂ -CH ₂ -O-), ~41.7 (-CH ₂ -NH ₂), ~34.0 (-CH ₂ -COOH), ~174.0 (-COOH).
Mass Spectrometry (ESI-MS or MALDI-TOF)	The observed molecular weight should correspond to the calculated molecular weight of C35H71NO18 (approx. 793.93 Da).
Purity (HPLC)	≥95%

Logical Workflow of Synthesis

The following diagram illustrates the key steps and transformations in the synthesis of **Amino-PEG16-acid**.



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Caption: A simplified workflow for the synthesis of **Amino-PEG16-acid**.

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